Cas no 107415-26-9 (N-(7-chloroquinolin-4-yl)-n',n'-dimethylethane-1,2-diamine)

N-(7-chloroquinolin-4-yl)-n',n'-dimethylethane-1,2-diamine structure
107415-26-9 structure
Product Name:N-(7-chloroquinolin-4-yl)-n',n'-dimethylethane-1,2-diamine
CAS-nummer:107415-26-9
MF:C13H16ClN3
MW:249.739241600037
CID:1183621
PubChem ID:10014979
Update Time:2025-04-20

N-(7-chloroquinolin-4-yl)-n',n'-dimethylethane-1,2-diamine Chemische en fysische eigenschappen

Naam en identificatie

    • N-(7-chloroquinolin-4-yl)-n',n'-dimethylethane-1,2-diamine
    • N'-(7-chloro-[4]quinolyl)-N,N-dimethyl-ethylenediamine
    • N'-(7-chloroquinolin-4-yl)-N,N-dimethylethane-1,2-diamine
    • 1,2-Ethanediamine, N'-(7-chloro-4-quinolinyl)-N,N-dimethyl-
    • SureCN4281985
    • N-(7-chloro-4-quinolinyl)-N-[2-(dimethylamino)ethyl]amine
    • AKOS005853472
    • AI-204/43372130
    • CTK0G3029
    • N2-(7-chloro-quinolin-4-yl)-N1,N1-dimethyl-ethane-1,2-diamine
    • ACMC-20mazo
    • N2-(7-chloro-4-quinolinyl)-N1,N1-dimethyl-1,2-ethanediamine
    • CHEMBL98114
    • N'-(7-Chlor-[4]chinolyl)-N,N-dimethyl-aethylendiamin
    • N'-(7-chloro-[4]quinolyl)-N,N-dimethyl-ethylenediamine; N'-(7-chloroquinolin-4-yl)-N,N-dimethylethane-1,2-diamine; 1,2-Ethanediamine, N'-(7-chloro-4-quinolinyl)-N,N-dimethyl-; SureCN4281985; N-(7-chloro-4-quinolinyl)-N-[2-(dimethylamino)ethyl]amine; AKOS005853472; AI-204/43372130; CTK0G3029; N2-(7-chloro-quinolin-4-yl)-N1,N1-dimethyl-ethane-1,2-diamine; ACMC-20mazo; N2-(7-chloro-4-quinolinyl)-N1,N1-dimethyl-1,2-ethanediamine; CHEMBL9811
    • Z31223444
    • 107415-26-9
    • N-(7-chloroquinolin-4-yl)-N//',N//'-dimethylethane-1,2-diamine
    • SCHEMBL4281985
    • GS-0743
    • GEO-03365
    • DTXSID20434222
    • 7-CHLORO-N-[2-(DIMETHYLAMINO)ETHYL]QUINOLIN-4-AMINE
    • Inchi: 1S/C13H16ClN3/c1-17(2)8-7-16-12-5-6-15-13-9-10(14)3-4-11(12)13/h3-6,9H,7-8H2,1-2H3,(H,15,16)
    • InChI-sleutel: YFSUTRPECZEFJM-UHFFFAOYSA-N
    • LACHT: ClC1C=CC2C(C=1)=NC=CC=2NCCN(C)C

Berekende eigenschappen

  • Exacte massa: 249.10348
  • Monoisotopische massa: 249.1032752g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 17
  • Aantal draaibare bindingen: 4
  • Complexiteit: 235
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 3
  • Topologisch pooloppervlak: 28.2Ų

Experimentele eigenschappen

  • PSA: 28.16
Aanbevolen leveranciers
PRIBOLAB PTE.LTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
PRIBOLAB PTE.LTD
Nanjing Jubai Biopharm
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Nanjing Jubai Biopharm
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Shanghai Jinhuan Chemical CO., LTD.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Shandong Jing Kun Chemical Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.